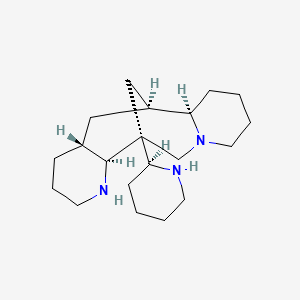

Piptanthine

Descripción

Historical Context of Piptanthine Discovery and Initial Chemical Characterization

The discovery of this compound is rooted in the exploration of alkaloids from plants of the Leguminosae family, particularly from the genus Piptanthus. The initial isolation of this compound was from Piptanthus nanus. knapsackfamily.com Early research focused on elucidating its molecular structure and stereochemistry. Through degradation experiments and spectroscopic analysis, chemists were able to piece together its complex pentacyclic framework. researchgate.netcdnsciencepub.com

A significant breakthrough in its characterization was the use of the known structure and stereochemistry of ormosanine (B1212715), another related alkaloid, as a reference point. researchgate.netcdnsciencepub.com Isomerization and reduction experiments were crucial in determining the structure and stereochemistry of this compound. researchgate.netcdnsciencepub.com These early investigations revealed that this compound possesses the molecular formula C₂₀H₃₅N₃ and belongs to the C₂₀-Ormosia group of alkaloids. researchgate.netresearchgate.net

Initially, only the levorotatory (-)-piptanthine was isolated from natural sources. cdnsciencepub.com However, subsequent investigations led to the discovery of racemic (±)-piptanthine in species such as Ormosia semicastrata and Hovea linearis. cdnsciencepub.comcdnsciencepub.comrsc.org The isolation of both enantiomers from different plant sources, and sometimes within the same plant, has added a layer of complexity and interest to its study. nih.govumich.edu

This compound as a Representative Quinolizidine (B1214090) Alkaloid in Research

This compound serves as a quintessential example of a quinolizidine alkaloid, a class of natural products characterized by a nucleus composed of two fused six-membered nitrogen-containing rings. researchgate.netphytolab.com These alkaloids are predominantly found in the Fabaceae family and are known for their diverse biological activities. researchgate.net

The structural complexity of this compound, with its multiple stereocenters, has made it a challenging and attractive target for total synthesis. The total synthesis of racemic this compound was achieved through the transformation of synthetic ormosanine. researchgate.netcdnsciencepub.comresearchgate.netjst.go.jprsc.org This accomplishment not only confirmed the proposed structure but also provided a synthetic route to access this compound and its analogs for further study. The stereoselective synthesis of ormosanine, and its subsequent conversion to this compound, highlighted unusual stereochemical effects that allowed for the control of configuration at key carbon centers. researchgate.netresearchgate.net

Furthermore, advanced analytical techniques, such as high-field NMR spectroscopy, including 1D and 2D experiments, have been instrumental in providing complete assignments of the ¹H and ¹³C spectra of this compound. researchgate.net These studies, in conjunction with Nuclear Overhauser Effect Spectroscopy (NOESY), have allowed for a detailed characterization of its structure, including the determination of the relative configurations of its chiral centers and its conformational analysis. researchgate.net

Significance of this compound within Contemporary Natural Products Chemistry

The importance of this compound in modern natural products chemistry is multifaceted. Natural products, or secondary metabolites, are a vital source of new therapeutic agents and provide inspiration for novel synthetic strategies. ust.hk The total synthesis of complex molecules like this compound drives the development of new synthetic methodologies and technologies. ust.hkscripps.edu

This compound and other quinolizidine alkaloids are subjects of interest in medicinal chemistry due to their potential biological activities. While this article excludes detailed pharmacological data, it is worth noting that the broader class of alkaloids is recognized for a wide range of biological effects, which fuels ongoing research into compounds like this compound. researchgate.netmdpi.comnih.gov

The occurrence of both enantiomers of this compound in nature presents a fascinating puzzle in biosynthesis. nih.govumich.edu Understanding the enzymatic machinery that leads to the formation of either (+)- or (-)-piptanthine is an active area of investigation. This research into the biogenesis of enantiomeric natural products contributes to our fundamental knowledge of how nature achieves such remarkable stereochemical control. nih.gov

The intricate structure of this compound continues to make it a valuable subject for advanced spectroscopic and crystallographic studies. For instance, the absolute configuration of (+)-piptanthine was defined in relation to the absolute structure of (-)-templetine, another quinolizidine alkaloid, which was determined by single-crystal X-ray diffraction. researchgate.net Such studies are crucial for unequivocally establishing the three-dimensional arrangement of atoms in these complex molecules.

Structure

3D Structure

Propiedades

Número CAS |

7344-67-4 |

|---|---|

Fórmula molecular |

C20H35N3 |

Peso molecular |

317.5 g/mol |

Nombre IUPAC |

(1S,2S,7R,9S,10R)-1-[(2S)-piperidin-2-yl]-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane |

InChI |

InChI=1S/C20H35N3/c1-3-9-21-18(8-1)20-13-16(12-15-6-5-10-22-19(15)20)17-7-2-4-11-23(17)14-20/h15-19,21-22H,1-14H2/t15-,16+,17-,18+,19+,20+/m1/s1 |

Clave InChI |

YUKCLPPRYNXRAF-XUFBONQXSA-N |

SMILES |

C1CCNC(C1)C23CC(CC4C2NCCC4)C5CCCCN5C3 |

SMILES isomérico |

C1CCN[C@@H](C1)[C@@]23C[C@H](C[C@@H]4[C@@H]2NCCC4)[C@H]5CCCCN5C3 |

SMILES canónico |

C1CCNC(C1)C23CC(CC4C2NCCC4)C5CCCCN5C3 |

Origen del producto |

United States |

Natural Occurrence and Chemosystematic Distribution of Piptanthine

Botanical Sources and Identification

The isolation of Piptanthine has been reported from several genera, most notably Ormosia, Piptanthus, Templetonia, Ammopiptanthus, Connarus, and Lupinus.

The genus Ormosia is a significant source of this compound and other related alkaloids.

Ormosia semicastrata : Racemic this compound has been isolated from O. semicastrata. researchgate.netcdnsciencepub.comchemistry-chemists.com This species also contains other alkaloids such as ormosanine (B1212715) and 18-epiormosanine. researchgate.netcdnsciencepub.comchemistry-chemists.com Both (+)-piptanthine and (-)-piptanthine have been reported in this species. nih.govumich.eduumich.edu

Ormosia emarginata : The stems of O. emarginata from Hong Kong have been found to contain this compound, alongside ormosanine and panamine. cdnsciencepub.com

Ormosia indurata : Basic extracts of this oriental Ormosia species have yielded racemic this compound. cdnsciencepub.comchemistry-chemists.com

Ormosia jamaicensis : Synthetic racemic this compound has been produced from ormosanine, which is naturally occurring in O. jamaicensis. researchgate.netresearchgate.net

Ormosia pachycarpa : The bark of O. pachycarpa contains (+)-piptanthine. cdnsciencepub.comchemistry-chemists.com Racemic this compound has also been identified in this species. researchgate.netcdnsciencepub.com

The genus Piptanthus is another key source of this alkaloid.

Piptanthus nanus : this compound was first isolated from Piptanthus nanus. cdnsciencepub.comrsc.orgnaturalproducts.net This species is known to contain (-)-piptanthine. nih.govumich.eduumich.edu Other alkaloids like lupanine (B156748), piptamine, and sparteine (B1682161) have also been identified. mdpi.com

This compound's presence is not limited to Ormosia and Piptanthus.

Templetonia : The species Templetonia retusa has been shown to contain (±)-piptanthine. researchgate.net Both enantiomeric forms, (+)-piptanthine and (-)-piptanthine, have been reported in this species. nih.govumich.eduumich.edu An extraction from the dried leaves yielded various quinolizidines, including this compound. shaman-australis.com

Ammopiptanthus : Both (+)- and (-)-piptanthine have been found in Ammopiptanthus mongolicus. nih.govumich.eduumich.edu Additionally, (-)-piptanthine has been identified in the leaves of this plant. acs.org

Connarus : Extracts from the fruits and leaves of Connarus paniculatus have afforded this compound, along with other quinolizidine (B1214090) alkaloids. researchgate.netnih.govresearchgate.netlichtplant.nl

Lupinus mutabilis : While not a primary source, the broader context of quinolizidine alkaloids in the Leguminosae family suggests potential connections.

Occurrence in Piptanthus Species (e.g., P. nanus)

Chemotaxonomic Significance of this compound Presence

The distribution of this compound and its stereoisomers is of significant chemotaxonomic interest. The presence of specific alkaloids can serve as a chemical marker to delineate relationships between different plant species and genera.

The co-occurrence of this compound with other C20 quinolizidine alkaloids like ormosanine and panamine in various Ormosia species from both the Americas and Asia suggests a close biochemical relationship, despite long geographical separation. chemistry-chemists.com The isolation of both enantiomers, (+) and (-) this compound, from the same plant, as seen in Templetonia retusa and Ammopiptanthus mongolicus, points to complex biosynthetic pathways. nih.govumich.eduumich.edu The discovery of this compound in the unrelated genus Connarus is particularly noteworthy, as it was the first time quinolizidine alkaloids were identified in the Connaraceae family, suggesting a possible case of convergent evolution or a more ancient and widespread distribution of these biosynthetic capabilities than previously thought. researchgate.netlichtplant.nl

Geographical Prevalence of this compound-Containing Flora

This compound-containing plants are found across diverse geographical regions.

Ormosia species are native to tropical regions of America and Southeast Asia. chemistry-chemists.com For instance, O. jamaicensis is endemic to Jamaica, plantaedb.com while species like O. semicastrata, O. emarginata, O. indurata, and O. pachycarpa are found in Asia. cdnsciencepub.comkew.org

Piptanthus and Ammopiptanthus are found in Central and East Asia. Piptanthus nanus is native to Central Asia, mdpi.com and Ammopiptanthus mongolicus is an evergreen shrub endemic to the desert regions of Northwest China. zysj.com.cnresearchgate.net

Templetonia retusa , also known as "cockies tongue," is a shrub found along the coast near Perth in Western Australia. shaman-australis.com

Connarus paniculatus is distributed in Asia. lichtplant.nl

Table 1: Botanical Sources of this compound

| Genus | Species | Plant Part(s) | Isolated Form(s) of this compound |

|---|---|---|---|

| Ormosia | O. semicastrata | Seeds | (±)-Piptanthine, (+)-Piptanthine, (-)-Piptanthine |

| O. emarginata | Stems | This compound | |

| O. indurata | - | (±)-Piptanthine | |

| O. jamaicensis | Seeds | (±)-Piptanthine (from synthetic conversion) | |

| O. pachycarpa | Bark | (+)-Piptanthine, (±)-Piptanthine | |

| Piptanthus | P. nanus | - | This compound, (-)-Piptanthine |

| Templetonia | T. retusa | Leaves | (±)-Piptanthine, (+)-Piptanthine, (-)-Piptanthine |

| Ammopiptanthus | A. mongolicus | Leaves | (+)-Piptanthine, (-)-Piptanthine |

| Connarus | C. paniculatus | Fruits, Leaves | This compound |

Isolation and Purification Methodologies for Piptanthine Research

Extraction Techniques from Plant Biomass (e.g., Acid-Base Extraction)

The extraction of alkaloids like piptanthine from plant material is largely based on their basic nature and solubility characteristics. alfa-chemistry.com Acid-base extraction is a cornerstone technique, leveraging the ability of alkaloids to exist as either free bases or salts. alfa-chemistry.comduke.edu

Two primary approaches for acid-base extraction are commonly utilized:

Method 1: Extraction with an alkaline solution.

The dried and powdered plant material is first treated with an alkaline solution, such as lime water or aqueous ammonia (B1221849). jiwaji.eduslideshare.net This process liberates the free alkaloid bases from their salt forms naturally present in the plant tissues and also combines with acidic impurities like tannins. jiwaji.edu

The alkalized plant material is then extracted with a suitable organic solvent, for instance, chloroform (B151607) or ether. alfa-chemistry.comduke.edu The free this compound base, being soluble in the organic solvent, partitions into this layer, leaving behind many water-soluble impurities. duke.edu

The organic extract containing the crude alkaloid mixture is then shaken with a dilute aqueous acid (e.g., sulfuric acid or hydrochloric acid). alfa-chemistry.comjiwaji.edu This converts the basic alkaloids into their corresponding salts, which are soluble in the aqueous acidic layer. alfa-chemistry.com

This step effectively purifies the alkaloids from other lipophilic impurities that remain in the organic solvent layer. jiwaji.edu The aqueous layer containing the alkaloid salts can then be separated.

Method 2: Extraction with an acidic solution.

Alternatively, the plant powder can be directly extracted with dilute acidic water (e.g., 0.1% to 1% sulfuric or hydrochloric acid). alfa-chemistry.comjocpr.com This method extracts the alkaloids as their salts, along with other acid-soluble impurities. jocpr.com

The resulting acidic extract is then washed with an organic solvent like chloroform to remove pigments and other undesirable lipophilic materials. jiwaji.edu

The purified acidic solution is then made alkaline by adding a base like ammonia. alfa-chemistry.comslideshare.net This converts the alkaloid salts back to their free base form, which typically precipitates out or can be extracted into an organic solvent. slideshare.net

The choice between these methods depends on the specific plant matrix and the properties of the target alkaloid. After the initial extraction, the solvent is typically evaporated to yield a crude alkaloid extract, which is a mixture of several related compounds.

| Step | Method 1 (Alkaline First) | Method 2 (Acidic First) | Rationale |

|---|---|---|---|

| 1. Initial Treatment | Moisten plant material with alkaline solution (e.g., lime water). jiwaji.edu | Extract plant material with acidic water (e.g., dilute HCl). jocpr.com | Convert alkaloid salts to free bases or extract alkaloids as salts. |

| 2. First Extraction | Extract with an organic solvent (e.g., chloroform). duke.edu | Wash acidic extract with an organic solvent. jiwaji.edu | Separate free bases from plant matrix or remove lipophilic impurities. |

| 3. Purification | Shake organic extract with aqueous acid. jiwaji.edu | Make the aqueous extract alkaline (e.g., with ammonia). alfa-chemistry.com | Convert alkaloids to salts (soluble in water) or back to free bases (insoluble in water). |

| 4. Final Isolation | Separate aqueous layer containing alkaloid salts. | Extract the precipitated free bases with an organic solvent. slideshare.net | Isolate the purified alkaloid fraction from remaining impurities. |

Chromatographic Separation Strategies

Following the initial extraction, the resulting crude mixture of alkaloids requires further separation to isolate pure this compound. Chromatography is the principal technique used for this purpose, exploiting differences in the physical and chemical properties of the individual alkaloids, such as polarity and adsorption affinity.

Column chromatography is a fundamental and widely used preparative technique for separating the components of the crude alkaloid extract. column-chromatography.com Silica (B1680970) gel is a common choice for the stationary phase due to its high adsorption capacity and versatility. column-chromatography.com The weakly acidic nature of standard silica gel is generally suitable for alkaloid separation, though neutral silica gel is available for pH-sensitive compounds. nacalai.com

The process involves packing a glass column with silica gel and passing the crude extract through it, followed by an eluting solvent (mobile phase). The separation occurs as different alkaloids travel down the column at different rates based on their interaction with the silica gel and solubility in the mobile phase. Fractions are collected sequentially, and those containing the desired compound are combined.

For alkaloid separation, a gradient elution is often employed, where the polarity of the mobile phase is gradually increased. This allows for the sequential elution of compounds with increasing polarity. For instance, a solvent system starting with a non-polar solvent like chloroform and gradually adding a more polar solvent like methanol (B129727) can be effective. researchgate.net

| Parameter | Description | Common Choices for this compound Isolation |

|---|---|---|

| Stationary Phase | The solid adsorbent packed in the column. | Silica gel (60-200 µm particle size). kanto.co.jp Alumina can also be used. researchgate.net |

| Mobile Phase | The solvent or solvent mixture that flows through the column. | Mixtures of chloroform and methanol, often in a gradient of increasing methanol concentration. researchgate.net |

| Elution Mode | The method of passing the mobile phase through the column. | Gradient elution (gradually increasing solvent polarity). rochester.edu |

| Detection | Method for identifying fractions containing the compound. | Thin-Layer Chromatography (TLC) analysis of collected fractions. |

Preparative Thin-Layer Chromatography (TLC) is another valuable technique for the purification of alkaloids, particularly for smaller sample quantities or for final purification steps after column chromatography. rochester.eduakjournals.com It operates on the same principles as analytical TLC but uses thicker silica gel plates (e.g., 0.5-2.5 mm) to accommodate larger amounts of material. rochester.eduakjournals.com

The crude or partially purified extract is applied as a continuous band near the bottom of the TLC plate. The plate is then developed in a chamber containing a suitable mobile phase. As the solvent moves up the plate, the components of the mixture separate into distinct horizontal bands. researchgate.net

After development, the separated bands are visualized, often under UV light, as many alkaloids fluoresce. researchgate.net The band corresponding to this compound is identified (based on its retention factor, Rf), scraped from the glass plate, and the compound is then eluted from the silica gel with a polar solvent. rochester.edu This method can provide high-purity samples. researchgate.net

For more challenging separations or for analytical quantification, advanced liquid chromatography techniques are employed. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer significantly higher resolution and speed compared to traditional column chromatography. nih.gov

These methods use columns packed with very small particles and high-pressure pumps to force the mobile phase through. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water mixtures with additives like formic acid or ammonium (B1175870) acetate), is frequently used for alkaloid analysis. researchgate.net

When coupled with a mass spectrometer (LC-MS/MS), these techniques become powerful tools for both the identification and quantification of specific quinolizidine (B1214090) alkaloids like this compound in complex mixtures. nih.govmdpi.comnih.gov This is particularly useful for analyzing the alkaloid profile of a plant extract. nih.gov

Preparative Thin-Layer Chromatography (TLC)

Protocols for Purity Assessment and Sample Preparation in Research Contexts

Ensuring the purity of an isolated compound like this compound is crucial for obtaining reliable data in subsequent research. acs.orgacs.org A single purification method is often insufficient, and the purity of the final sample must be rigorously assessed. acs.org

Purity assessment protocols typically involve a combination of chromatographic and spectroscopic methods:

Chromatographic Purity: The purity of the isolated this compound is often initially checked using analytical TLC or HPLC. researchgate.net The appearance of a single spot on a TLC plate in multiple solvent systems or a single, sharp peak in an HPLC chromatogram suggests a high degree of purity. researchgate.netnih.gov HPLC systems with diode-array detection (DAD) can further assess peak purity by comparing UV-Vis spectra across a single chromatographic peak. nih.gov

Spectroscopic Confirmation: The identity and structural integrity of the isolated compound are confirmed using spectroscopic techniques.

Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern of the molecule, confirming its identity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) provides detailed information about the chemical structure and is considered a powerful tool for purity assessment. acs.orgresearchgate.net Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample without needing an identical standard. acs.org

Sample preparation for these analyses involves dissolving a small amount of the purified, dried compound in a suitable high-purity solvent (e.g., deuterated chloroform for NMR, HPLC-grade methanol for LC-MS). The concentration is adjusted based on the sensitivity of the analytical instrument.

Structural Elucidation and Stereochemical Characterization of Piptanthine

Advanced Spectroscopic Techniques for Structural Assignment

The elucidation of piptanthine's structure relies heavily on a combination of modern spectroscopic methods. These techniques provide detailed information about the connectivity of atoms, their spatial arrangement, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of this compound, offering deep insights into its carbon-hydrogen framework and stereochemistry. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial in the complete assignment of proton (¹H) and carbon (¹³C) signals. nih.govresearchgate.net

One-dimensional NMR provides fundamental information about the chemical environment of individual protons and carbons within the this compound molecule.

¹H NMR: The proton NMR spectrum of this compound displays a complex pattern of signals, indicative of the numerous hydrogen atoms in distinct chemical environments. The chemical shifts, signal multiplicities (singlets, doublets, triplets, etc.), and coupling constants offer initial clues to the connectivity of protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of these signals provide information about the type of carbon (e.g., sp³, sp², carbonyl) and its local electronic environment.

A full account of the isolation and structural studies, including the use of ¹³C NMR spectroscopy in determining the stereochemistry of quinolizidines, has been published. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. This table provides a generalized representation based on published data.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-2 | Signal Data | Signal Data |

| C-3 | Signal Data | Signal Data |

| C-4 | Signal Data | Signal Data |

| C-6 | Signal Data | Signal Data |

| C-7 | Signal Data | Signal Data |

| C-9 | Signal Data | Signal Data |

| C-10 | Signal Data | Signal Data |

| C-11 | Signal Data | Signal Data |

| C-12 | Signal Data | Signal Data |

| C-13 | Signal Data | Signal Data |

| C-15 | Signal Data | Signal Data |

| C-16 | Signal Data | Signal Data |

| C-17 | Signal Data | Signal Data |

| C-18 | Signal Data | Signal Data |

| C-20 | Signal Data | Signal Data |

Data is representative and compiled from various spectroscopic studies.

While 1D NMR provides a foundational view, 2D NMR experiments are indispensable for unraveling the intricate connectivity and spatial relationships within the this compound molecule. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps to establish the sequence of proton connections within different parts of the molecule, forming what are known as spin systems. magritek.com

HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. nanalysis.com HSQC is generally more sensitive than HETCOR. nanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons, typically over two to three bonds. It is crucial for connecting the individual spin systems established by COSY and for identifying quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. This is vital for determining the relative stereochemistry and conformation of the molecule. nih.govresearchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer): While technically a 1D experiment, DEPT is often used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of carbon signals.

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all ¹H and ¹³C signals in this compound has been achieved. nih.govresearchgate.net

The complex, multi-ring structure of this compound allows for various possible conformations. NMR studies, particularly NOESY, have been instrumental in determining the preferred conformation of the molecule in solution. nih.govresearchgate.net Furthermore, these studies have detected exchange phenomena related to nitrogen inversion. nih.govresearchgate.net Nitrogen inversion, also known as pyramidal inversion, is a process where the nitrogen atom and its substituents rapidly oscillate through a planar transition state. wikipedia.org In complex molecules like this compound, the energy barrier for this inversion can be studied using variable-temperature NMR experiments, providing further insight into the molecule's dynamic behavior and structural stability. rsc.org

Two-Dimensional (2D) NMR (COSY, NOESY, HMBC, HSQC, DEPT) for this compound

Mass Spectrometry (MS) Applications in this compound Structure Determination

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, offer valuable structural information. nih.gov The fragmentation pattern of this compound is characteristic of the Ormosia group of alkaloids and can help in its identification. researchgate.net Analysis of these fragments provides clues about the different structural components of the molecule.

Table 2: Illustrative Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Significance |

| [M]+ | Molecular Ion | Determines the molecular weight of this compound. |

| Fragment A | Specific moiety | Indicates the loss of a particular side chain. |

| Fragment B | Specific moiety | Suggests the cleavage of a specific ring. |

| Fragment C | Specific moiety | Characteristic fragment for the quinolizidine (B1214090) core. |

This table illustrates the type of data obtained from MS/MS experiments. Actual m/z values are specific to the compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Epimer Differentiation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, the IR spectrum would confirm the presence of C-H bonds (alkane) and potentially other functional groups depending on the specific structure. More subtly, IR spectroscopy can sometimes be used to differentiate between epimers—stereoisomers that differ at only one chiral center. nih.gov The slightly different spatial arrangement of atoms in epimers like this compound and its epimer, 18-epithis compound, can lead to small but measurable differences in their IR spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹). nih.govmdpi.com These differences arise from variations in the vibrational modes of the bonds within the molecules.

X-ray Crystallography for Absolute Configuration Determination

The absolute configuration of this compound was not determined directly by X-ray crystallography of this compound itself in the initial studies. Instead, its stereochemistry was rigorously established by chemical correlation with the closely related alkaloid, ormosanine (B1212715). The structure and absolute stereochemistry of ormosanine were unequivocally determined by X-ray crystallographic analysis of ormosanine hydrobromide cdnsciencepub.com. This technique, which relies on the phenomenon of anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal, is a powerful method for determining the absolute configuration of chiral molecules nih.govspringernature.commit.edu.

Once the absolute structure of ormosanine was known, the configuration of this compound was deduced through experiments that converted ormosanine into this compound. cdnsciencepub.comcdnsciencepub.com. This conversion, an epimerization at the C-6 position, firmly established this compound as a stereoisomer of ormosanine, allowing the assignment of its complete and absolute stereochemistry cdnsciencepub.comcdnsciencepub.com. Subsequent total syntheses of both ormosanine and this compound have further confirmed this structural relationship cdnsciencepub.comresearchgate.net.

Chirality and Stereoisomeric Relationships of this compound

This compound is a chiral molecule possessing several stereogenic centers, giving rise to various stereoisomers. The relationship between this compound and ormosanine is that they are epimers, differing only in the configuration at the C-6 carbon atom chemistry-chemists.com.

The known stereoisomeric forms of this compound include:

(−)-Piptanthine : This is the levorotatory enantiomer and was the first form of this compound to be isolated, originally from the plant Piptanthus nanus cdnsciencepub.comnih.govepdf.pub.

(+)-Piptanthine : The dextrorotatory enantiomer has also been found in nature, for instance, in Hovea linearis and Templetonia retusa nih.govumich.edu. Ormosanine can be converted to dextrorotatory this compound epdf.pub.

(±)-Piptanthine : The racemic mixture, a one-to-one mix of the (+) and (−) enantiomers, was not initially known from natural sources but was first produced during the total synthesis of Ormosia alkaloids cdnsciencepub.comcdnsciencepub.com. Subsequently, natural racemic this compound was discovered in the seeds of Ormosia semicastrata and later in other species cdnsciencepub.comcdnsciencepub.comresearchgate.net. The identity of natural and synthetic racemic this compound was confirmed by direct comparison cdnsciencepub.com.

The co-occurrence of different enantiomers and racemic mixtures in various plant species is a notable feature of the Ormosia alkaloids nih.gov.

| Stereoisomer | Common Name(s) | Natural Sources |

| (−)-Piptanthine | Levo-piptanthine | Piptanthus nanus, Hovea linearis, Templetonia retusa, Ormosia semicastrata, Ammopiptanthus mongolicus nih.govumich.edu |

| (+)-Piptanthine | Dextro-piptanthine | Hovea linearis, Templetonia retusa, Ormosia semicastrata, Ammopiptanthus mongolicus nih.govumich.edu |

| (±)-Piptanthine | Racemic this compound | Ormosia semicastrata, Templetonia retusa cdnsciencepub.comcdnsciencepub.comchemistry-chemists.com |

Comparative Structural Analysis with Related Ormosia Alkaloids

This compound belongs to a large family of pentacyclic quinolizidine alkaloids isolated from the genera Ormosia, Piptanthus, and others researchgate.netnih.gov. These alkaloids share a common C₂₀H₃₅N₃ isomeric skeleton but differ in their stereochemistry cdnsciencepub.comcdnsciencepub.com. A comparative analysis with key related alkaloids highlights these structural nuances.

Ormosanine : Ormosanine is the most fundamental reference compound in this series. It is a diastereomer of this compound. The key structural difference is the stereochemistry at the C-6 position. In ormosanine, the hydrogen at C-6 is cis to the C(7)-C(9) bridge, whereas in this compound, it is in the more stable trans position cdnsciencepub.comcdnsciencepub.com. This single stereochemical difference accounts for the distinction between the two alkaloids, which can be interconverted via epimerization cdnsciencepub.com.

Panamine : Panamine is structurally very similar to ormosanine but is not an isomer. It is an oxidative derivative of ormosanine, featuring a double bond between C-16 and C-17 cdnsciencepub.com. Catalytic hydrogenation of panamine can yield both ormosanine and this compound, demonstrating its close structural relationship to both compounds cdnsciencepub.com. Like this compound, panamine has been a target of total synthesis, which was achieved via the transformation of synthetic ormosanine cdnsciencepub.comresearchgate.net.

Dasycarpine : Dasycarpine is another C₂₀H₃₅N₃ isomer of ormosanine and this compound cdnsciencepub.comresearchgate.netrsc.org. Its structure and stereochemistry were also elucidated by correlation with ormosanine cdnsciencepub.comcdnsciencepub.com. Like this compound, it is a stereoisomer of ormosanine, differing in the spatial arrangement of its substituents.

The table below summarizes the structural relationships between these four prominent Ormosia alkaloids.

| Compound | Molecular Formula | Relationship to Ormosanine | Key Structural Feature |

| This compound | C₂₀H₃₅N₃ | Epimer at C-6 cdnsciencepub.comchemistry-chemists.com | C-6 hydrogen is trans to the C(7)-C(9) bridge. |

| Ormosanine | C₂₀H₃₅N₃ | Reference Compound | C-6 hydrogen is cis to the C(7)-C(9) bridge. |

| Panamine | C₂₀H₃₃N₃ | Oxidative Derivative cdnsciencepub.com | Contains a C(16)-C(17) double bond. |

| Dasycarpine | C₂₀H₃₅N₃ | Stereoisomer cdnsciencepub.comcdnsciencepub.com | Diastereomer with a different configuration from ormosanine and this compound. |

Chemical Synthesis and Derivatization of Piptanthine

Total Synthetic Approaches to Piptanthine and Analogues

The total synthesis of this compound is intrinsically linked to the synthesis of its C6 epimer, ormosanine (B1212715). Most successful strategies have targeted the synthesis of the shared pentacyclic framework, with late-stage stereochemical adjustments to yield the desired alkaloids.

The total synthesis of (±)-piptanthine was accomplished as an extension of the stereoselective synthesis of (±)-ormosanine. researchgate.netcdnsciencepub.comcdnsciencepub.com The general retrosynthetic strategy hinges on simplifying the complex pentacyclic structure by disconnecting key carbon-nitrogen bonds, often leading back to more manageable heterocyclic building blocks.

A pivotal approach, reported by Liu, Valenta, and colleagues, involves the construction of a key pentacyclic keto dilactam intermediate (17). cdnsciencepub.com This intermediate contains the complete carbon skeleton of the target alkaloid. cdnsciencepub.com

Retrosynthetic Analysis: A logical disconnection of this compound (2) reveals its C6 epimer, ormosanine (1). Further retrosynthesis of ormosanine points to the crucial dilactam intermediate (20), which can be derived from the keto dilactam (17). The synthesis of this keto dilactam was achieved through the reaction of an ethanolic solution of ester (16) with ammonia (B1221849) gas. cdnsciencepub.com This key transformation assembles the final ring of the pentacyclic system. cdnsciencepub.com

Key Transformations: The forward synthesis involves several critical steps to construct the intricate framework.

Formation of the Pentacyclic Keto Dilactam (17): A key step involved passing ammonia gas through an ethanolic solution of ester (16), which yielded the crystalline keto dilactam (17) in a 70% yield. cdnsciencepub.com

Wolff-Kishner Reduction: The keto group of the dilactam (17) was removed via a modified Wolff-Kishner reduction, which surprisingly led to the configurationally homogeneous dilactam (20). cdnsciencepub.com

Diborane (B8814927) Reduction: The resulting dilactam (20) was reduced with diborane to furnish two primary products: the major product, (±)-ormosanine (1), and a minor product, 18-epiormosanine (22). cdnsciencepub.com

Epimerization to this compound: The final and crucial step to obtain this compound is the C6-epimerization of ormosanine. cdnsciencepub.com

A summary of key intermediates in a representative synthesis is provided below.

| Intermediate No. | Structure Name | Role in Synthesis |

| 16 | Ester precursor | Starting material for the final cyclization |

| 17 | Keto dilactam | First pentacyclic intermediate containing the full carbon skeleton |

| 20 | Dilactam | Product of Wolff-Kishner reduction, direct precursor to the triamines |

| 1 | Ormosanine | Major product of diborane reduction; direct precursor to this compound |

| 2 | This compound | Target molecule, obtained via epimerization of ormosanine |

Stereocontrol is the most significant challenge in the synthesis of Ormosia alkaloids due to the multiple chiral centers in the target molecule. The synthesis of ormosanine was achieved stereoselectively, with the correct configuration of all relevant asymmetric centers being established either exclusively or with a strong preference. cdnsciencepub.comcdnsciencepub.com

Unusual stereochemical effects were noted that allowed for the control of configuration at positions C6, C11, and C18. researchgate.netcdnsciencepub.comresearchgate.net The stereochemistry at C6 is particularly important as it distinguishes this compound from ormosanine. The hydrogen atom at C6 is cis to the C7-C9 bridge in this compound, whereas it is trans in ormosanine. cdnsciencepub.comscribd.com This difference in stereochemistry gives rise to distinct spectroscopic signatures, particularly the presence of prominent Bohlmann bands in the infrared spectrum of this compound, which are absent or significantly reduced in ormosanine. cdnsciencepub.com

The diastereoselective synthesis of this compound is achieved in the final step of the sequence. The epimerization of the synthetic (±)-ormosanine at the C6 position yields (±)-piptanthine. cdnsciencepub.com This transformation provides a controlled entry into the this compound stereochemistry from the more readily formed ormosanine skeleton. The resulting synthetic racemic this compound was found to be identical in all respects to the natural racemic base. cdnsciencepub.com

Two main synthetic methodologies for accessing this compound have been effectively demonstrated.

The Linear Total Synthesis via Ormosanine: This is the most thoroughly documented approach, proceeding through the construction of key pentacyclic lactam intermediates. researchgate.netcdnsciencepub.com Its primary advantage is the high degree of stereocontrol in establishing the complex core structure. The synthesis successfully produced (±)-ormosanine, which could then be selectively converted to (±)-piptanthine. cdnsciencepub.com This route is robust, leading to the synthesis of not only ormosanine and this compound but also 18-epiormosanine. researchgate.netcdnsciencepub.com

The Formal Total Synthesis via Dehydrogenation-Reduction: A formal total synthesis of this compound was also reported. cdnsciencepub.com In this approach, ormosanine (1) was dehydrogenated to a dipyridine (4). cdnsciencepub.com This dipyridine was then subjected to reductive processes, which yielded four stereoisomers of ormosanine, in addition to this compound (2). cdnsciencepub.com While this method also provides access to the this compound skeleton and other isomers, it may be less direct for preparing this compound specifically compared to the C6-epimerization of pure ormosanine.

The following table provides a comparative overview:

| Methodology | Key Strategy | Advantages | Disadvantages |

| Linear Total Synthesis | Construction of pentacyclic lactam intermediates, followed by reduction and C6-epimerization of ormosanine. cdnsciencepub.com | High stereoselectivity; yields multiple natural alkaloids (ormosanine, this compound, 18-epiormosanine). cdnsciencepub.com | A lengthy, multi-step process. |

| Formal Total Synthesis | Dehydrogenation of ormosanine to a dipyridine intermediate, followed by reduction. cdnsciencepub.com | Accesses multiple stereoisomers simultaneously. cdnsciencepub.com | Less direct for specific synthesis of this compound; may result in complex product mixtures. |

Stereocontrol and Diastereoselective Synthesis of this compound

Semisynthesis and Chemical Transformations from Precursor Alkaloids (e.g., Ormosanine)

The most critical chemical transformation in the context of this compound synthesis is its formation from ormosanine. researchgate.net Since total synthesis routes often yield ormosanine as the major product, its efficient conversion to this compound is a key enabling step. cdnsciencepub.com

The transformation is an epimerization at the C6 carbon atom. By treating ormosanine with specific reagents, the configuration at C6 can be inverted to that of this compound. cdnsciencepub.com This process has been successfully applied to both synthetic racemic ormosanine and the natural alkaloid. researchgate.netcdnsciencepub.com This semisynthetic step underscores the close biosynthetic and chemical relationship between these two C20 alkaloids.

Design and Synthesis of this compound Derivatives and Analogues for Research Purposes

The synthesis of derivatives and analogues of this compound is crucial for confirming its structure and for potential biological studies. The synthetic methodologies developed for the parent alkaloid have been leveraged to create closely related compounds.

The exploration of structural modifications has primarily focused on the stereoisomers and simple derivatives of the ormosanine/piptanthine framework. These efforts have been instrumental in assigning the correct structures and stereochemistry of the natural products.

Stereoisomers: The total synthesis that produced ormosanine and this compound also yielded 18-epiormosanine as a minor product. researchgate.netcdnsciencepub.com The identity of this synthetic base was confirmed by direct comparison with the natural product isolated from Ormosia semicastrata. cdnsciencepub.com

Related Alkaloids: The synthetic framework was extended to produce (±)-panamine , another related Ormosia alkaloid. This was achieved through the reaction of ormosanine with N-chlorosuccinimide. cdnsciencepub.com

Functional Derivatives: To aid in structural confirmation, this compound was converted into its corresponding cyclic urea, homoxythis compound . cdnsciencepub.com This was achieved by reacting the alkaloid with phosgene. cdnsciencepub.com This type of derivatization helps to confirm the arrangement of the nitrogen atoms within the pentacyclic system.

The synthesis of these analogues provides a small library of related compounds, which is essential for understanding the structural features necessary for any potential biological activity and for definitively establishing the complex stereochemistry of this alkaloid family.

Studies on Catalytic Epimerization

The stereochemical relationship between the complex pentacyclic quinolizidine (B1214090) alkaloids ormosanine and this compound has been a subject of significant synthetic interest. These two compounds are diastereomers, differing only in the configuration at the C6 position. Early research established that ormosanine could be converted into this compound through a process of catalytic epimerization, a pivotal discovery in the study of Ormosia alkaloids. jst.go.jpcdnsciencepub.com This transformation was crucial as it not only helped in elucidating the structural and stereochemical details of these molecules but also provided a strategic approach for their total synthesis. cdnsciencepub.comresearchgate.net

The total synthesis of (±)-ormosanine, as achieved by the research group of Valenta and Liu, was a landmark that also enabled the synthesis of (±)-piptanthine. cdnsciencepub.comresearchgate.net Their synthetic strategy was designed with the knowledge that the stereocenter at C6 could be inverted. cdnsciencepub.com By successfully synthesizing ormosanine, they could then apply the previously reported epimerization conditions to generate this compound. cdnsciencepub.comchemistry-chemists.com The epimerization of synthetic (±)-ormosanine at the C6 position yielded (±)-piptanthine, which was found to be identical in all respects to the natural racemic this compound. cdnsciencepub.com

This catalytic process specifically targets the hydrogen atom at C6. In ormosanine, the C6 hydrogen is trans relative to the C7-C9 bridge of the molecule's azabicyclo[3.3.1]nonane system. cdnsciencepub.com The catalytic treatment facilitates the inversion of this center, resulting in this compound, where the C6 hydrogen is in a cis configuration relative to the same bridge. cdnsciencepub.com This controlled epimerization highlights an elegant method for stereochemical control in a complex, multi-ring system and was a key step in confirming the structures of both alkaloids. cdnsciencepub.comchemistry-chemists.com The successful conversion further solidified the understanding of the configurational isomers within the Ormosia alkaloid family. cdnsciencepub.com

The research effectively demonstrated that preparing compounds with a C6-H trans to the C7-C9 bridge (the ormosanine configuration) could serve as a pathway to synthesizing both ormosanine and this compound. cdnsciencepub.com

Table 1: Catalytic Epimerization of Ormosanine to this compound

This table summarizes the stereochemical conversion of ormosanine to this compound.

| Starting Compound | Product | Key Stereochemical Change | Catalyst System |

| (±)-Ormosanine | (±)-Piptanthine | Inversion of configuration at C6 | Catalytic conditions as reported by Deslongchamps, Wilson, and Valenta jst.go.jpcdnsciencepub.com |

Biosynthesis and Biogenetic Pathways of Piptanthine

Proposed Biogenetic Origin from Amino Acid Precursors (e.g., Lysine-Cadaverine Pathway)

The fundamental building block for piptanthine and other quinolizidine (B1214090) alkaloids (QAs) is the amino acid L-lysine. mdpi.comnih.gov The biosynthetic journey commences with the decarboxylation of L-lysine to produce cadaverine (B124047). nih.govfrontiersin.org This initial step is a critical gateway, channeling primary metabolism into the specialized secondary metabolic pathway of QA synthesis. nih.gov There is a strong inverse correlation between the concentration of L-lysine and the total amount of accumulated alkaloids in lupin seeds, which supports the role of L-lysine as the primary precursor. mdpi.com

The biosynthesis of cadaverine from lysine (B10760008) is a well-established pathway in organisms that produce QAs. frontiersin.orgengineering.org.cn Cadaverine is not only a precursor for quinolizidine alkaloids but also plays roles in various plant growth and stress response processes. frontiersin.org The conversion of lysine to cadaverine is catalyzed by the enzyme lysine decarboxylase (LDC). mdpi.comnih.gov While some organisms can synthesize all their necessary amino acids, others, like humans who can only synthesize 11 of the 20 standard amino acids, must obtain "essential" amino acids from their diet. wikipedia.orgnih.gov The precursors for these amino acids are various compounds from the organism's diet or growth media. wikipedia.org The question of why life on Earth is based on L-amino acids instead of D-amino acids remains an unresolved topic, with some theories suggesting an extraterrestrial origin for this preference. britannica.com

Enzymatic Components Involved in Quinolizidine Alkaloid Biosynthesis

Several key enzymes have been identified as crucial players in the biosynthesis of quinolizidine alkaloids. The initial and committed step is catalyzed by lysine decarboxylase (LDC) , which converts lysine into cadaverine. mdpi.comnih.gov This enzyme is considered pivotal as it directs the flow of the lysine precursor into the alkaloid pathway. nih.gov In some plants, a dual-function enzyme known as ornithine/lysine decarboxylase (L/ODC) can produce both putrescine and cadaverine. frontiersin.org

The next significant enzymatic step is the conversion of cadaverine to 5-aminopentanal (B1222117), which is thought to be carried out by a copper amine oxidase (CAO) . nih.govmdpi.com Following the spontaneous cyclization of 5-aminopentanal to Δ¹-piperideine, the subsequent assembly of the tetracyclic core is catalyzed by 17-oxosparteine (B1663948) synthase . This enzyme is a key player in the formation of the characteristic quinolizidine ring system. researchgate.net

Further modifications to the basic tetracyclic structure are performed by a variety of "tailoring" enzymes, which contribute to the vast diversity of QAs. These modifications can include oxidations, dehydrogenations, hydroxylations, and acylations. mdpi.com A notable example is tigloyl-CoA:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) , which is responsible for the acylation of hydroxylated QA precursors. mdpi.comoup.com This enzyme catalyzes the transfer of an acyl group to 13α-hydroxymultiflorine and 13α-hydroxylupanine, leading to the formation of ester-type alkaloids. oup.com

Studies on Lupinus polyphyllus have shown that the primary enzymes for QA biosynthesis, lysine decarboxylase and 17-oxosparteine synthase, are located in the chloroplast stroma of leaf cells. researchgate.netnih.gov This co-localization with the lysine biosynthetic pathway suggests an efficient channeling of the precursor into alkaloid synthesis. nih.gov The biosynthesis of QAs is also regulated by light, with increased activity observed during the day. mdpi.com

| Enzyme | Function | Substrate(s) | Product(s) | Cellular Location |

| Lysine Decarboxylase (LDC) | Decarboxylation | L-Lysine | Cadaverine | Chloroplast Stroma |

| Copper Amine Oxidase (CAO) | Oxidation | Cadaverine | 5-Aminopentanal | Putative |

| 17-Oxosparteine Synthase | Formation of tetracyclic core | Δ¹-piperideine | 17-Oxosparteine | Chloroplast Stroma |

| HMT/HLT | Acylation | 13α-hydroxymultiflorine, 13α-hydroxylupanine, Tigloyl-CoA | 13α-tigloyloxymultiflorine, 13α-tigloyloxylupanine | Mitochondria |

Elucidation of Stereospecific Steps in this compound Biogenesis

The stereochemistry of this compound and its relationship to other Ormosia alkaloids has been a subject of detailed investigation. This compound is a stereoisomer of ormosanine (B1212715). cdnsciencepub.com The elucidation of its specific stereoconfiguration has been achieved through isomerization and reduction experiments, using the known structure of ormosanine as a reference. cdnsciencepub.comcdnsciencepub.com

A key finding was the conversion of ormosanine into this compound through prolonged treatment with platinum in acetic acid under a hydrogen atmosphere. cdnsciencepub.com This isomerization process, which is essentially irreversible, strongly suggests a specific stereochemical relationship between the two compounds. cdnsciencepub.com The differing spectroscopic characteristics of ormosanine and this compound further support their distinct stereochemical identities. cdnsciencepub.com

The biogenesis of enantiomeric natural products, where molecules exist as non-superimposable mirror images, is a fascinating area of study. umich.edunih.gov Often, different species, or even the same species, can produce one or both enantiomers of a compound. umich.edunih.gov This phenomenon is governed by stereospecific enzymes that catalyze reactions leading to a particular stereochemical outcome. nih.gov While the specific enzymes controlling the stereochemistry of this compound formation are not fully characterized, the existence of different stereoisomers like ormosanine and this compound points to highly controlled, stereospecific steps in their biosynthesis. cdnsciencepub.com The isolation of (+)-piptanthine from various plant sources highlights the enantiomeric nature of this alkaloid. umich.eduscispace.com

Biogenetic Relationships with Other Ormosia Alkaloids and Related Structures

This compound is part of a larger family of C20 pentacyclic alkaloids found in the seeds and bark of plants from the genus Ormosia. researchgate.netresearchgate.net These alkaloids share a common skeletal framework and are biogenetically related. The structural elucidation of this compound has been closely tied to that of other Ormosia alkaloids like ormosanine, dasycarpine, and ormojanine. cdnsciencepub.comresearchgate.net

The interconversion of these alkaloids, such as the isomerization of ormosanine to this compound, provides strong evidence for their close biogenetic relationship. cdnsciencepub.com It has been proposed that a common biogenetic intermediate could explain the natural occurrence of different, and even antipodal, series of Ormosia alkaloids. cdnsciencepub.comresearchgate.net This suggests a branching biosynthetic pathway where a central precursor can be modified in different ways to yield the various alkaloids observed in nature.

The co-occurrence of this compound with other alkaloids further illustrates these relationships. For instance, (±)-piptanthine has been found alongside (−)-ormosanine and (−)-18-epiormosanine in Ormosia semicastrata. researchgate.net The presence of racemic this compound in some species suggests a lack of complete stereochemical control in the final biosynthetic steps in those particular plants. researchgate.net The relationship extends to alkaloids like panamine, which has been structurally linked to ormosinine, another Ormosia alkaloid. researchgate.net These intricate connections highlight a "biosynthetic grid" where various alkaloids are linked through a network of enzymatic transformations.

Mechanistic Biological Investigations of Piptanthine in Vitro and Preclinical Models

Cellular and Molecular Targets Identified through Research

Research into the specific biomolecules with which piptanthine interacts has identified a key potential target through computational analysis.

Deubiquitinating Enzyme OTUB2: Molecular docking studies have identified OTU Deubiquitinase, Ubiquitin Aldehyde Binding 2 (OTUB2), as a potential molecular target for this compound. aging-us.comresearchgate.net These in silico models show that this compound, along with its synonym ormosanine (B1212715), has a high binding affinity for the active pocket of the OTUB2 protein. aging-us.comnih.gov Deubiquitinating enzymes are crucial in regulating protein stability, and their dysregulation is implicated in various diseases, including cancer. aging-us.com OTUB2, specifically, has been shown to promote the progression of certain cancers by preventing the degradation of oncoproteins. nih.govnih.gov Therefore, its identification as a target suggests a potential pathway for this compound's anticancer effects. aging-us.comnih.gov

In Vitro Biological Activity Profiling (e.g., Enzyme Modulation, Receptor Binding Studies)

This compound has been evaluated in a variety of in vitro assays to create a profile of its biological effects at the cellular and molecular level. These studies have revealed several activities, including enzyme modulation and anti-parasitic effects.

Enzyme Modulation:

Acetylcholinesterase (AChE) Inhibition: While direct studies on this compound are limited, research on structurally related pentacyclic Ormosia-type quinolizidine (B1214090) alkaloids has shown them to be good inhibitors of acetylcholinesterase (AChE). researchgate.netresearchgate.net For instance, Ormosianine A exhibited potent AChE inhibitory activity with an IC50 value of 1.55 μM. researchgate.net This suggests that this compound may possess similar enzyme-modulating capabilities.

Deubiquitinating Enzyme (DUB) Inhibition: Based on molecular docking studies that show a high binding affinity, this compound is predicted to be an inhibitor of the deubiquitinating enzyme OTUB2. aging-us.comresearchgate.net

Antimicrobial and Antiparasitic Activity:

Antimalarial Activity: In vitro studies have confirmed the antimalarial properties of this compound (ormosanine). It demonstrated good activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. researchgate.net

Antibacterial and Antifungal Activity: The broader class of quinolizidine alkaloids has been noted for antimicrobial effects. researchgate.net However, specific tests on this compound against selected bacteria (Eschericha coli, Bacillus subtilis, Staphylococcus aureus, Streptococcus faecalis) and fungi (Neurospora crassa, Candida albicans) did not show activity. researchgate.net

Other Biological Activities: this compound and its related alkaloids are reported to possess anti-inflammatory, analgesic, sedative, and hypnotic effects based on various research findings. ajol.infoscispace.comacs.org

Investigations into Molecular Mechanisms of Action

Investigations into how this compound exerts its biological effects point to several molecular pathways, primarily linked to its identified targets.

Anticancer Mechanism: The proposed anticancer mechanism of this compound is centered on its potential inhibition of OTUB2. aging-us.comnih.gov OTUB2 promotes cancer cell survival and proliferation by removing ubiquitin tags from specific proteins, thereby saving them from proteasomal degradation. nih.govnih.gov Identified substrates of OTUB2 include pyruvate (B1213749) kinase M2 (PKM2) and Forkhead Box M1 (FOXM1), both of which are crucial for cancer cell metabolism and proliferation. aging-us.comnih.gov By binding to and inhibiting OTUB2, this compound may destabilize these oncoproteins, leading to the suppression of tumor growth. aging-us.com This mechanism is supported by experiments showing that the direct knockdown of the OTUB2 gene in breast cancer cell lines leads to inhibited proliferation and migration. aging-us.comresearchgate.net

Neuroprotective and Anti-inflammatory Mechanism: The neuroprotective effects of this compound (ormosanine) are believed to stem from its ability to modulate neuroinflammation and oxidative stress. ajol.infotjpr.orgnih.gov In preclinical models of neurological injury, this compound treatment led to a significant reduction in the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and Nuclear Factor-kappa B (NF-kB). ajol.info The mechanism also involves the regulation of oxidative stress by increasing the activity of the antioxidant enzyme Superoxide Dismutase (SOD) and decreasing levels of Malondialdehyde (MDA), a marker of lipid peroxidation. ajol.info Furthermore, studies suggest that this compound can block the peroxynitrite/calpain pathway, which is involved in neuronal cell death. nih.gov

Studies in Preclinical in vitro and in vivo Models (non-human, non-clinical)

This compound has been evaluated in several non-human, non-clinical models, which provide foundational evidence for its biological activities.

In Vitro Studies: In vitro research has been crucial in profiling this compound's effects. Molecular docking simulations predicted its interaction with the OTUB2 enzyme. aging-us.comresearchgate.net This was complemented by studies on human breast cancer cell lines (MCF-7 and YCCB1), where the genetic knockdown of OTUB2 resulted in decreased cell proliferation and migration, providing indirect support for the therapeutic potential of an OTUB2 inhibitor like this compound. aging-us.comresearchgate.netnih.gov Additionally, in vitro antimalarial assays established its efficacy against P. falciparum. researchgate.net

In Vivo Animal Studies: In vivo studies using rat models have demonstrated the neuroprotective potential of this compound (ormosanine). In a rat model of Alzheimer's disease induced by amyloid-β peptide, treatment with ormosanine improved cognitive function, reduced neuronal apoptosis, and modulated levels of inflammatory and oxidative stress markers in brain tissue. ajol.infotjpr.org Similarly, in a rat model of spinal cord injury, ormosanine treatment protected against neuronal injury by regulating peroxynitrite/calpain activity and reducing inflammation. nih.gov

Table 1: Summary of Preclinical In Vivo Neuroprotective Effects of Ormosanine (this compound) in a Rat Model of Alzheimer's Disease. ajol.info This table is interactive. Click on the headers to sort the data.

| Parameter Assessed | Control Group | AD Model Group | Ormosanine-Treated Group | Outcome of Treatment |

|---|---|---|---|---|

| Cognitive Function | ||||

| Escape Latency (s) | Normal | Significantly Increased | Significantly Decreased | Improved learning and memory |

| Time in Target Quadrant (s) | Normal | Significantly Decreased | Significantly Increased | Improved spatial memory |

| Oxidative Stress Markers | ||||

| Superoxide Dismutase (SOD) | Normal Level | Significantly Decreased | Significantly Increased | Reduced oxidative stress |

| Malondialdehyde (MDA) | Normal Level | Significantly Increased | Significantly Decreased | Reduced lipid peroxidation |

| Inflammatory Cytokines | ||||

| IL-1β, IL-6, TNF-α, NF-kB | Normal Levels | Significantly Increased | Significantly Decreased | Reduced neuroinflammation |

| Neuronal Viability | ||||

| Neuronal Apoptosis (TUNEL) | Low | Significantly Increased | Significantly Decreased | Increased neuronal survival |

Table 2: Summary of Preclinical In Vivo Neuroprotective Effects of Ormosanine (this compound) in a Rat Model of Spinal Cord Injury. nih.gov This table is interactive. Click on the headers to sort the data.

| Parameter Assessed | Control Group | SCI Model Group | Ormosanine-Treated Group | Outcome of Treatment |

|---|---|---|---|---|

| Neurological Function | Normal | Significantly Impaired | Dose-dependent Improvement | Reversed neurological deficits |

| Inflammatory Markers | Normal Levels | Significantly Increased | Significantly Decreased | Reduced inflammation |

| Oxidative Stress | Normal Levels | Significantly Increased | Significantly Decreased | Reduced oxidative damage |

| Enzyme Activity | ||||

| Calpain & nNOS | Normal Activity | Significantly Increased | Significantly Decreased | Inhibition of cell death pathway |

| Neuronal Viability | High | Significantly Decreased | Significantly Increased | Increased neuronal survival |

Analytical and Quantitation Methods in Piptanthine Research

Chromatographic Methods for Research Analysis (e.g., HPLC, GC, TLC)

Chromatographic techniques are fundamental in the separation and purification of piptanthine from complex mixtures. These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase. tricliniclabs.com

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method for the preliminary analysis of this compound. mdpi.com It is particularly useful for monitoring the progress of extraction and purification processes. tricliniclabs.com In a typical application, a silica (B1680970) gel plate (Kieselgel 60, F-254) serves as the stationary phase, and a solvent system such as cyclohexane-diethylamine (7:3) acts as the mobile phase. acs.org Visualization of the separated alkaloids, including this compound, can be achieved by spraying with Dragendorff reagent, which produces colored spots. acs.org The retention factor (Rf) value helps in the initial identification of the compound. For instance, this compound has been reported to have an Rf value close to that of lupanine (B156748) under specific TLC conditions. acs.org

High-Performance Liquid Chromatography (HPLC) is a dominant and highly versatile technique for the analysis of non-volatile compounds like this compound. mdpi.comlcservicesltd.co.uk It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative analysis. mdpi.com HPLC systems pump a sample mixture in a solvent (mobile phase) at high pressure through a column packed with a stationary phase. tricliniclabs.com The separation is based on the differential interactions of the analytes with the stationary and mobile phases. lcservicesltd.co.uk While specific HPLC methods for this compound are not extensively detailed in the provided results, the technique's general applicability for alkaloid separation is well-established. mdpi.com HPLC can be coupled with various detectors, such as UV-Vis or mass spectrometry (MS), for enhanced detection and identification. mdpi.com

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile or semi-volatile compounds. lcservicesltd.co.uk For the analysis of alkaloids like this compound, derivatization might be necessary to increase their volatility. GC analysis is typically performed on a capillary column, such as a CP Sil 5 CB column, with flame ionization detection (FID). acs.org The retention time of the compound is a key parameter for its identification. For example, under specific GC conditions (207 °C), this compound has a reported retention time of 13 minutes, which is distinct from similar alkaloids like lupanine (11 minutes). acs.org

Interactive Data Table: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Key Parameter | Reported Value for this compound | Reference |

| TLC | Silica gel (Kieselgel 60, F-254) | Cyclohexane-diethylamine (7:3) | Dragendorff reagent | Rf value | 0.51 | acs.org |

| GC | CP Sil 5 CB column | Helium (1 mL/min) | Flame Ionization Detection (FID) | Retention Time | 13 min | acs.org |

| HPLC | C18 or other suitable packing | Various solvent systems | UV-Vis, MS | Retention Time | Not specified | tricliniclabs.commdpi.com |

Spectroscopic Quantitation Techniques (e.g., UV-Vis, NMR-based Quantification)

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound.

UV-Visible (UV-Vis) Spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a compound dissolved in a transparent solvent. lehigh.edu While not ideal for detailed structure identification, it is a valuable tool for quantitating substances. lehigh.edu The absorbance is directly proportional to the concentration of the analyte, following the Beer-Lambert law. For quantitative analysis of this compound, a specific wavelength of maximum absorbance (λmax) would be used to construct a calibration curve. unibo.it Although specific UV-Vis data for this compound was not found in the provided results, this technique is commonly used in conjunction with chromatography for quantification. tricliniclabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for both structural determination and quantification. unibo.itnih.gov NMR is inherently quantitative because the area of a signal is directly proportional to the number of nuclei giving rise to that signal. unibo.it

¹H NMR and ¹³C NMR: One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete assignment of proton (¹H) and carbon (¹³C) signals in the this compound molecule. nih.gov These assignments are fundamental for its structural characterization. nih.gov For instance, high-field NMR studies have been instrumental in identifying this compound from plant extracts. nih.gov

Quantitative NMR (qNMR): This method allows for the precise determination of the concentration of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard. uzh.ch The use of qNMR has been reported for the exact quantification of other metabolites and could be applied to this compound. uzh.ch

The combination of different spectroscopic techniques provides a comprehensive analysis of this compound. For example, Infrared (IR) spectroscopy can provide information about the functional groups present, such as the lactam C=O group in this compound, which shows a characteristic absorption band around 1630 cm⁻¹. acs.org

Interactive Data Table: Spectroscopic Data for this compound

| Technique | Key Feature/Parameter | Observed in this compound | Reference |

| IR Spectroscopy | Lactam C=O stretch | ~1630 cm⁻¹ | acs.org |

| ¹H NMR | Chemical shifts and coupling constants | Used for structural elucidation | nih.gov |

| ¹³C NMR | Chemical shifts | Used for structural elucidation | nih.gov |

Development of Advanced Analytical Protocols for this compound in Complex Matrices

The analysis of this compound in complex matrices, such as biological fluids or plant extracts, presents significant challenges due to the presence of numerous interfering compounds. chromatographyonline.comnih.gov These matrix effects can lead to signal suppression or enhancement, resulting in inaccurate quantification. drawellanalytical.com Therefore, the development of advanced analytical protocols is crucial.

A key aspect of analyzing compounds in complex matrices is sample preparation . The goal is to isolate the analyte of interest and remove matrix components that could interfere with the analysis. chromatographyonline.com Techniques such as solid-phase extraction (SPE) can be highly effective for cleaning up samples before analysis. chromatographyonline.com For instance, in the analysis of other alkaloids in milk, a complex matrix, specific extraction and clean-up steps are necessary to achieve reliable quantification.

Coupled chromatographic and spectrometric techniques are at the forefront of analyzing compounds in complex environments.

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly LC-tandem Mass Spectrometry (LC-MS/MS) offer high selectivity and sensitivity, making them ideal for quantifying trace amounts of compounds like this compound in intricate samples. nih.gov The use of online solid-phase extraction coupled to LC-MS/MS has been shown to be a robust, high-throughput method for quantifying other amines in biological samples, a strategy that could be adapted for this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful combination for the analysis of volatile and semi-volatile compounds in complex mixtures. mdpi.com

To overcome matrix effects in these advanced methods, several strategies can be employed:

Matrix-matched calibration: This involves preparing calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects. nih.gov

Use of internal standards: An isotopically labeled version of the analyte or a structurally similar compound can be added to the sample to correct for variations in sample preparation and instrument response. drawellanalytical.com

Advanced sample preparation techniques: Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been developed for the analysis of pesticides in complex food matrices and could potentially be adapted for alkaloid analysis. chromatographyonline.com

The development of such sophisticated analytical protocols is essential for the accurate and reliable determination of this compound in challenging biological and environmental samples, which is critical for pharmacokinetic, metabolic, and toxicological studies.

Future Research Directions and Potential Academic Applications

Unexplored Biosynthetic Pathways and Enzyme Characterization

The complete biosynthetic pathway of piptanthine remains largely unelucidated, presenting a significant area for future research. While it is understood that lysine (B10760008) is a key precursor for quinolizidine (B1214090) alkaloids, the specific enzymatic steps leading to the complex pentacyclic structure of this compound are not fully known. mdpi.com Future studies could focus on identifying and characterizing the enzymes involved in this intricate process. scispace.com

Key research questions in this area include:

What are the specific enzymes responsible for the cyclization and rearrangement steps that form the characteristic bridged ring system of this compound?

How is the stereochemistry at the multiple chiral centers controlled during biosynthesis?

Are there novel enzymatic mechanisms involved that are not yet described in the biosynthesis of other alkaloids?

The characterization of these biosynthetic enzymes, such as oxidoreductases, transferases, and cyclases, would not only provide fundamental knowledge about plant secondary metabolism but also offer potential tools for synthetic biology applications. beilstein-journals.org Understanding the genetic regulation of the this compound biosynthetic pathway could also enable the development of metabolic engineering strategies to enhance its production in plant systems or heterologous hosts. mdpi.comnih.gov

Development of Novel and Efficient Synthetic Methodologies

The total synthesis of this compound has been a challenging endeavor for organic chemists, stimulating the development of new synthetic strategies. researchgate.netcdnsciencepub.com While total syntheses of (±)-piptanthine have been accomplished, there is still a need for more efficient and stereoselective methods. researchgate.netcdnsciencepub.com Future research in this area could focus on the development of novel synthetic routes that are more concise, higher-yielding, and provide better control over the complex stereochemistry of the molecule. dntb.gov.uascirp.orgmdpi.com

Potential avenues for methodological development include:

Asymmetric Synthesis: Developing novel asymmetric catalytic methods to control the formation of the multiple stereocenters in a single step.

Domino Reactions: Designing elegant domino or cascade reactions to rapidly construct the pentacyclic core of this compound in a highly efficient manner. researchgate.net

Flow Chemistry: Exploring the use of flow chemistry to improve reaction efficiency, safety, and scalability of key synthetic steps.

Novel Cycloaddition Strategies: Investigating new intramolecular cycloaddition reactions to form the key ring systems. researchgate.net

Successful development of new synthetic methodologies for this compound would not only make this compound more accessible for biological studies but also contribute to the broader field of organic synthesis by providing new tools and strategies for the construction of complex natural products. thieme.de

Discovery of New Molecular Interactions and Biological Activities

While some pharmacological activities of quinolizidine alkaloids have been reported, the full biological potential of this compound remains largely unexplored. researchgate.net Future research should focus on systematically screening this compound against a wide range of biological targets to uncover new molecular interactions and potential therapeutic applications. nih.gov

Areas of interest for biological screening include:

Anticancer Activity: Investigating the cytotoxicity of this compound against various cancer cell lines and elucidating its mechanism of action. researchgate.netaging-us.com Recent studies have used molecular docking to predict the interaction of this compound with targets like OTUB2, which is implicated in breast cancer. researchgate.netaging-us.com

Neurological Activity: Exploring the effects of this compound on neurotransmitter receptors and ion channels, given the known neurological effects of other quinolizidine alkaloids.

Antimicrobial and Antiviral Activity: Screening this compound for activity against a broad spectrum of pathogenic bacteria, fungi, and viruses.

Enzyme Inhibition: Testing this compound as an inhibitor of key enzymes involved in various disease pathways.

The discovery of novel biological activities for this compound could lead to the identification of new drug leads and provide valuable insights into the molecular basis of its action. scispace.comresearchgate.net

Applications in Chemical Biology and Lead Compound Discovery Research

This compound's unique and rigid three-dimensional structure makes it an attractive scaffold for the design of chemical probes and lead compounds in drug discovery. naturalproducts.netnih.gov Its complex architecture can be systematically modified to explore structure-activity relationships (SAR) and develop analogues with improved potency and selectivity. nih.gov

Future applications in chemical biology and lead compound discovery could involve:

Fragment-Based Drug Discovery: Using fragments of the this compound scaffold to identify new binding interactions with therapeutic targets.

Design of Chemical Probes: Synthesizing fluorescently labeled or biotinylated derivatives of this compound to visualize and study its interactions with cellular components. wikipedia.orgrsc.org

Lead Optimization: Utilizing this compound as a starting point for medicinal chemistry campaigns to develop new therapeutic agents. nih.govrsc.org